molecular formula C8H5N3O3 B117970 6-nitroquinazolin-4(3H)-one CAS No. 6943-17-5

6-nitroquinazolin-4(3H)-one

Cat. No. B117970
CAS RN: 6943-17-5
M. Wt: 191.14 g/mol
InChI Key: MOBNCKURXDGQCB-UHFFFAOYSA-N
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Description

6-Nitroquinazolin-4(3H)-one is a yellow solid compound . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .


Synthesis Analysis

The synthesis of 6-nitroquinazolin-4(3H)-one has been reported in several studies. One study reported a facile synthesis of a novel quinazoline sulfone, 6-nitro-7-tosylquinazolin-4(3H)-one, using a modified protocol from 7-chloro-6-nitroquinazolin-4(3H)-one and sodium p-toluenesulfinate . Another study reported an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis, which involves a fungal two-module nonribosomal peptide synthase ftChyA with an unusual terminal condensation domain catalysing tripeptide formation .


Molecular Structure Analysis

The molecular formula of 6-nitroquinazolin-4(3H)-one is C8H5N3O3 . The structure of this compound has been determined by single-crystal X-ray analysis .


Chemical Reactions Analysis

The chemical reactivity of 6-nitroquinazolin-4(3H)-one has not been extensively studied. More research is needed to fully understand its chemical reactions .


Physical And Chemical Properties Analysis

The molecular weight of 6-nitroquinazolin-4(3H)-one is 191.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and density have not been reported in the literature .

Scientific Research Applications

Synthesis and Characterization

  • 6-nitroquinazolin-4(3H)-one has been synthesized using facile methods, with its structure characterized by various spectroscopic techniques including X-ray single crystal diffraction, IR, and NMR spectroscopy. This compound demonstrates significant hydrogen bonding, impacting its chemical behavior and applications (Kesternich et al., 2013).

Application in Drug Synthesis

  • The compound plays a role in the synthesis of drugs, such as the efficient production of Azixa™, a microtubule destabilizing agent and apoptosis inducer. This demonstrates its importance in medicinal chemistry, particularly in the development of novel therapeutic agents (Foucourt et al., 2010).

Potential in Antileishmanial Activities

  • Derivatives of 6-nitroquinazolin-4(3H)-one have been synthesized and shown to possess significant antileishmanial activities. This suggests the potential of 6-nitroquinazolin-4(3H)-one derivatives in the treatment of leishmaniasis, a neglected tropical disease (Saad et al., 2016).

Chemical and Spectral Studies

  • Studies on the chemical and spectral properties of 6-nitroquinazolin-4(3H)-one derivatives contribute to the understanding of their behavior and potential applications in various scientific fields (Thakkar & Patel, 1969).

Other Applications

  • The compound is also used in various synthetic methodologies, demonstrating its versatility in organic chemistry. This includes the development of novel synthetic routes and the study of its reactions under different conditions (Various Authors, 2001-2020).

Safety And Hazards

The safety and hazards of 6-nitroquinazolin-4(3H)-one are not well documented. It is recommended to handle this compound with appropriate safety measures .

Future Directions

Future research on 6-nitroquinazolin-4(3H)-one could focus on its photodynamic effects and its potential use in the treatment of human melanoma cell lines . Further studies are also needed to explore its synthesis, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNCKURXDGQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287586
Record name 6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-nitroquinazolin-4(3H)-one

CAS RN

6943-17-5
Record name 6943-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
K Turgunov, M Ziyadullaev, F Khoshimov… - Acta Crystallographica …, 2021 - scripts.iucr.org
The title compounds, 6-nitroquinazolin-4(3H)-one (C8H5N3O3; I), 6-aminoquinazolin-4(3H)-one (C8H7N3O; II) and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2…
Number of citations: 2 scripts.iucr.org
Y Wu, A Ji, A Zhang, Y Shen - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The quinazolinone unit of the title compound, C8H4FN3O3, is essentially planar, with a maximum deviation of 0.0538 (14) Å for the O atom. The nitro group is twisted by 12.0 (3) from …
Number of citations: 3 scripts.iucr.org
IE Głowacka, P Grzonkowski, P Lisiecki… - Archiv der …, 2019 - Wiley Online Library
A novel series of diethyl{4‐[(4‐oxoquinazolin‐3(4H)‐yl)methyl]‐1H‐1,2,3‐triazol‐1‐yl}alkylphosphonates 9aa–aj and their respective derivatives substituted at C6 of the quinazolinone …
Number of citations: 19 onlinelibrary.wiley.com
AR Genady, ME El‐Zaria - Applied Organometallic Chemistry, 2008 - Wiley Online Library
The synthesis of a series of N‐glycosyl caboranylquinazolines is described. The condensation reaction of nitro‐acetylanthranilic acid with aminophenylcarborane gave 3‐[(o‐carboran‐1…
Number of citations: 12 onlinelibrary.wiley.com
JA Zoltewicz, TW Sharpless - The Journal of Organic Chemistry, 1967 - ACS Publications
Substituted quinazoline-4 (3H)-thiones were prepared in one step from 2-aminobenzonitriles and aliphatic or aromatic thioamides in acetic acid-hydrogen bromide or,-…
Number of citations: 13 pubs.acs.org
WY Wu, SL Cao, BB Mao, J Liao, ZF Li… - Letters in Drug …, 2013 - ingentaconnect.com
A novel series of hybrids of indolin-2-one and quinazolin-4(3H)-one linked via an imine bond were synthesized and tested for their inhibitory activity against the proliferation of a panel …
Number of citations: 11 www.ingentaconnect.com
TN Nguyen, TPT Tran, THM Vu - Molbank, 2020 - academia.edu
Sulfones are important building blocks in the construction of biologically active molecules or functional materials. The sulfonyl functional group in sulfones is so versatile that it can act as …
Number of citations: 0 www.academia.edu
SS Kulkarni, S Singh, JR Shah, WK Low… - European journal of …, 2012 - Elsevier
We have demonstrated that quinazolin-4(3H)-one, a nicotinamide (NI) mimic with PARP-1 inhibitory activity in the high micromolar range (IC 50 = 5.75 μM) could be transformed into …
Number of citations: 42 www.sciencedirect.com
A Militaru, A Smarandache… - Letters in Drug …, 2011 - ingentaconnect.com
The 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188) may modify the antibiotic susceptibility of human Gram-negative bacteria which present multidrug resistant …
Number of citations: 16 www.ingentaconnect.com
A Militaru, A Smarandache, A Mahamoud… - AIP Conference …, 2011 - pubs.aip.org
3‐[2‐(dimethylamino)ethyl]‐6‐nitroquinazolin‐4(3H)‐one, labeled BG1188, is a new synthesized compound, out of a series of quinazoline derivatives developed to fight the multidrug …
Number of citations: 2 pubs.aip.org

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